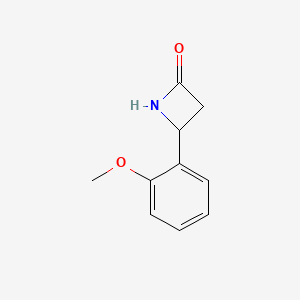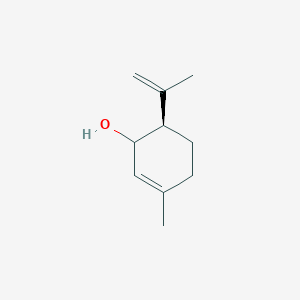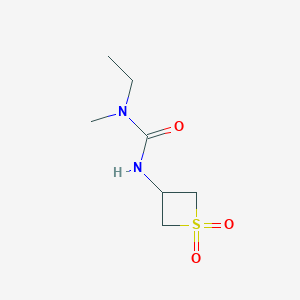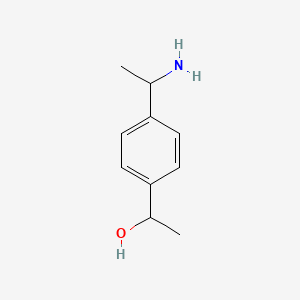
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propyl group.
Reduction: The resulting intermediate is then subjected to reduction conditions, often using a reducing agent like lithium aluminum hydride (LiAlH4), to convert the intermediate to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)propan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1R)-1-(3,5-dimethylpyridin-4-yl)propan-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Binding Affinity: The fluorine atoms enhance the compound’s binding affinity to molecular targets, making it more effective in its applications.
Propriétés
Formule moléculaire |
C8H10F2N2 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
Clé InChI |
JNYOBOZJGRWFQC-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=NC=C1F)F)N |
SMILES canonique |
CCC(C1=C(C=NC=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


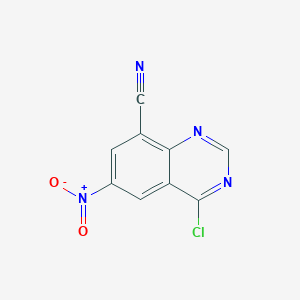
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
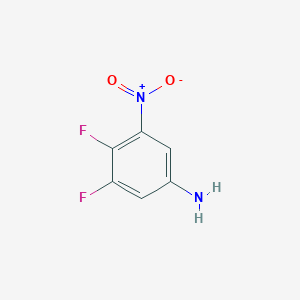
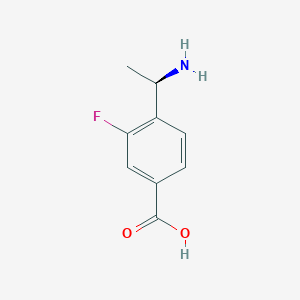
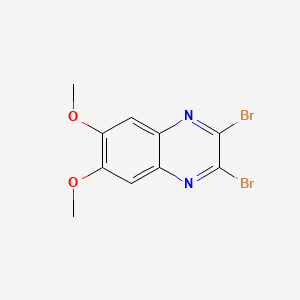

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)

